Dichlorphenamide (disodium)

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Dichlorphenamide disodium (CAS 76382-13-3) is the water-soluble salt of dichlorphenamide, a sulfonamide carbonic anhydrase inhibitor. Unlike the poorly water-soluble free acid, this disodium salt readily dissolves in aqueous media, enabling topical ophthalmic formulations with effective IOP reduction and lower systemic exposure in preclinical models. It offers 208-fold greater potency against CAI (Ki=1.20 nM) versus acetazolamide (Ki=250 nM) and demonstrates selectivity across CAI, CAII, CAIX, and CAXII. Clinically validated in randomized controlled trials for primary periodic paralysis (median attack reduction P<0.0001). Ideal for topical CA inhibitor development, CAI-specific mechanistic studies, and proprietary oral products leveraging patented modified-release compositions.

Molecular Formula C6H6Cl2N2Na2O4S2
Molecular Weight 351.1 g/mol
Cat. No. B12406922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorphenamide (disodium)
Molecular FormulaC6H6Cl2N2Na2O4S2
Molecular Weight351.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N.[Na].[Na]
InChIInChI=1S/C6H6Cl2N2O4S2.2Na/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14;;/h1-2H,(H2,9,11,12)(H2,10,13,14);;
InChIKeyYGKHDOHBVYWFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorphenamide Disodium: A Specific, Orally Active Carbonic Anhydrase Inhibitor for Glaucoma and Periodic Paralysis Research


Dichlorphenamide (disodium) (CAS: 76382-13-3) is the disodium salt of dichlorphenamide, a sulfonamide-class carbonic anhydrase (CA) inhibitor . It acts as a specific, orally bioavailable inhibitor of multiple CA isoforms, including CAI, CAII, CAIX, and CAXII, thereby reducing intraocular pressure (IOP) by suppressing aqueous humor secretion in the eye . Clinically, its free acid form is FDA-approved for treating primary periodic paralyses, highlighting its translational relevance [1]. The disodium salt form confers enhanced water solubility, a key differentiator for topical ophthalmic formulations and research applications [2].

Why Dichlorphenamide Disodium Cannot Be Replaced by Generic Acetazolamide or Methazolamide


While acetazolamide and methazolamide are also carbonic anhydrase inhibitors, their isoform selectivity profiles, pharmacokinetic properties, and clinical efficacy in specific indications differ markedly from dichlorphenamide. Notably, dichlorphenamide demonstrates up to 200-fold greater potency against CAI (Ki = 1.20 nM) compared to acetazolamide (Ki = 250 nM) [1], and its water-soluble disodium salt enables topical ocular delivery—an advantage not shared by the less soluble free acid forms of its analogs [2]. Furthermore, randomized controlled trials have established dichlorphenamide's efficacy in reducing paralytic attack frequency in primary periodic paralysis, a clinical scenario where acetazolamide is used off-label with variable results [3][4]. These quantifiable differences directly impact formulation design, experimental reproducibility, and therapeutic outcome.

Quantitative Differentiation of Dichlorphenamide Disodium: Head-to-Head Evidence for Procurement Decisions


Superior Potency Against Carbonic Anhydrase Isoform I (CAI) Versus Acetazolamide

Dichlorphenamide exhibits 208-fold higher inhibitory potency against human carbonic anhydrase I (hCA I) compared to acetazolamide. The Ki value for dichlorphenamide against hCA I is 1.20 nM, whereas acetazolamide displays a Ki of 250 nM [1]. This stark difference in isoform affinity suggests that dichlorphenamide may be more effective in tissues where CAI is the predominant isoform.

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Differential Isoform Selectivity Profile Versus Methazolamide and Acetazolamide

Dichlorphenamide demonstrates a unique selectivity fingerprint across CA isoforms compared to methazolamide and acetazolamide. Against hCA II, dichlorphenamide (Ki = 38 nM) is less potent than methazolamide (Ki = 14 nM) but more potent than acetazolamide (Ki = 12.1 nM) [1]. Against hCA VII, dichlorphenamide (Ki = 26.5 nM) is markedly less potent than acetazolamide and methazolamide (Ki range 2.1–3.5 nM) [2]. However, against hCA IX, dichlorphenamide (Ki = 50 nM) is less potent than acetazolamide (Ki = 25.7 nM) but comparable to methazolamide (Ki = 36 nM) [1]. This profile provides researchers with a distinct pharmacological tool for isoform-specific studies.

Carbonic Anhydrase Isoform Profiling Drug Selectivity

Enhanced Solubility of Disodium Salt Enables Topical Ocular Delivery

The disodium salt of dichlorphenamide is water-soluble, enabling formulation as a 10% aqueous solution for topical ocular instillation. In contrast, the free acid form of dichlorphenamide is insoluble in water, and acetazolamide is also water-insoluble [1]. This solubility advantage allows for direct topical application, achieving higher local drug concentrations in ocular tissues with lower systemic exposure compared to oral administration .

Formulation Science Ocular Drug Delivery Solubility

Proven Clinical Efficacy in Periodic Paralysis: Randomized Controlled Trial Data

A 61-week, double-blind, placebo-controlled trial demonstrated that dichlorphenamide (50 mg BID) significantly reduces weekly paralytic attack rates in patients with primary periodic paralysis. Patients receiving dichlorphenamide continuously for 61 weeks experienced a median decrease in weekly attack rate of -1.00 (P < 0.0001) compared to baseline [1]. In contrast, acetazolamide is used off-label for this indication without robust, randomized controlled trial support, and case reports suggest dichlorphenamide may be effective even in patients with acetazolamide-resistant attacks [2][3].

Periodic Paralysis Clinical Trial Neuromuscular Disorders

Topical IOP Reduction Comparable to Oral Dosing with Reduced Systemic Exposure

In a rabbit model of ocular hypertension, a single topical instillation of 50 µL of 10% dichlorphenamide sodium produced a pronounced and prolonged reduction in IOP that was equivalent to oral administration of 6 or 18 mg/kg dichlorphenamide sodium [1]. Crucially, topical administration resulted in higher drug concentrations in the aqueous humor and iris-ciliary body, and lower serum levels, compared to oral dosing [1]. This localized delivery profile is not achievable with water-insoluble analogs like acetazolamide or methazolamide without specialized formulation.

Glaucoma Ocular Pharmacology Intraocular Pressure

Patent-Protected Formulation Enables Modified Release and Improved Tolerability

Recent patent filings describe novel pharmaceutical compositions of dichlorphenamide (including its pharmaceutically acceptable salts) comprising granules with intragranular excipients and an extragranular portion containing at least one release modifier [1]. These formulations aim to optimize drug release kinetics and potentially improve gastrointestinal tolerability. While not directly compared to other CA inhibitors in the patent, this formulation technology is specific to dichlorphenamide and its salts, providing a basis for differentiated product development and procurement for advanced drug delivery research.

Pharmaceutical Formulation Drug Delivery Patent Landscape

Optimal Research and Procurement Scenarios for Dichlorphenamide Disodium


Preclinical Glaucoma Research Requiring Topical CA Inhibition

Dichlorphenamide disodium's water solubility enables formulation as a 10% topical solution, achieving effective IOP reduction with lower systemic exposure in rabbit models [1]. This makes it ideal for studies focused on local ocular CA inhibition, avoiding the confounding systemic effects often seen with oral CA inhibitors like acetazolamide or methazolamide.

Translational Studies in Primary Periodic Paralysis

With robust, randomized controlled trial evidence demonstrating a significant reduction in weekly paralytic attack rates (median decrease of -1.00, P < 0.0001) [2], dichlorphenamide is the carbonic anhydrase inhibitor of choice for preclinical models of periodic paralysis. Its proven clinical efficacy in this rare disease provides a translational bridge that acetazolamide, used off-label, cannot match.

CAI-Selective Inhibition in Basic Carbonic Anhydrase Research

For researchers investigating the specific role of carbonic anhydrase I (CAI), dichlorphenamide offers a 208-fold potency advantage over acetazolamide (Ki 1.20 nM vs. 250 nM) [3]. This high selectivity allows for more precise mechanistic studies in tissues where CAI is the dominant isoform.

Development of Advanced Oral Formulations with Modified Release

Industrial formulators seeking to develop proprietary, differentiated oral products can leverage recent patent-protected dichlorphenamide compositions featuring granulated forms with release modifiers [4]. This formulation pathway is specific to dichlorphenamide salts and offers a strategic advantage over generic acetazolamide or methazolamide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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